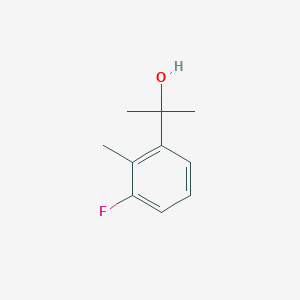

2-(3-Fluoro-2-methylphenyl)propan-2-ol

Description

Significance of Aryl-Substituted Propan-2-ol Derivatives in Contemporary Chemical Synthesis

Aryl-substituted propan-2-ol derivatives are a significant class of compounds in organic synthesis, often serving as crucial building blocks and intermediates. wikipedia.orgprepchem.com Their structural motif, featuring a tertiary alcohol adjacent to an aromatic ring, provides a versatile platform for the construction of more complex molecular architectures.

These derivatives are particularly prominent in medicinal chemistry. For instance, the 1-aryl-3-substituted propanol (B110389) framework is a key feature in a number of antimalarial agents. nih.gov Furthermore, arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The tertiary alcohol group in 2-arylpropan-2-ol compounds can be a precursor for a variety of functional group transformations, making them valuable starting materials in multi-step syntheses. Their utility is also demonstrated in the synthesis of agrochemicals and specialty dyestuffs. wikipedia.org The development of efficient synthetic routes to enantiomerically pure arylpropanol derivatives remains an active area of research, highlighting their importance as chiral building blocks.

The Role of Fluorine Substitution in Modulating Reactivity and Synthetic Pathways of Aromatic Compounds

The substitution of a hydrogen atom with fluorine on an aromatic ring profoundly influences the molecule's reactivity and synthetic accessibility. numberanalytics.com Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly alter the electron density of the aromatic ring. numberanalytics.comtandfonline.com This electronic perturbation has several important consequences:

Modulation of Acidity and Basicity: The introduction of fluorine can lower the pKa of nearby acidic protons and decrease the basicity of nitrogen-containing functional groups. This is a critical tool in drug design for optimizing a molecule's pharmacokinetic profile. tandfonline.com

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. nih.govmdpi.com

Altered Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can lead to enhanced binding affinity and potency. benthamscience.com

Influence on Reaction Pathways: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution. numberanalytics.com Conversely, it can activate the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. The presence of an ortho-fluorine substituent can also direct metal-catalyzed C-H functionalization reactions, providing a powerful tool for regioselective synthesis. acs.org

The "ortho effect" is a phenomenon where a substituent at the ortho position to a reaction center can induce unique reactivity due to a combination of steric and electronic factors. wikipedia.org In the case of 2-(3-Fluoro-2-methylphenyl)propan-2-ol, the fluorine atom is ortho to the methyl group and meta to the propan-2-ol substituent, creating a specific electronic and steric environment that influences its synthetic utility.

Overview of Research Trajectories for this compound and Analogues

While specific research literature on this compound is not extensively documented in publicly available databases, the research trajectories for its analogues provide significant insight into its potential applications. The investigation of structurally related compounds is a common strategy in chemical and pharmaceutical research to perform structure-activity relationship (SAR) studies.

Research into analogues of this compound appears to be largely driven by the search for new therapeutic agents. For example, derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for the treatment of chronic pain. nih.gov This suggests that the 2-(fluorophenyl)propan-2-ol scaffold is a valuable starting point for the development of novel analgesics.

The synthesis of various isomers and related structures, such as 2-(4-Fluoro-2-methylphenyl)propan-2-ol and 2-(5-chloro-3-fluoro-2-methylphenyl)propan-2-ol, indicates an active interest in exploring the chemical space around this core structure. chemicalbook.combldpharm.com These explorations are likely aimed at fine-tuning the electronic and steric properties of the molecule to optimize its biological activity or material properties. The presence of both a fluorine and a methyl group on the phenyl ring allows for a nuanced modulation of the compound's characteristics. The methyl group, being electron-donating, can partially offset the electron-withdrawing effect of the fluorine atom, and its steric bulk can influence the conformation of the molecule and its interactions with its environment.

Given the established importance of fluorinated aromatics and aryl-substituted alcohols in drug discovery, it is plausible that future research on this compound and its analogues will continue to focus on their potential as intermediates in the synthesis of biologically active molecules.

Data Tables

Table 1: Physicochemical Properties of this compound and a Structural Analogue

| Property | This compound | 2-Phenyl-2-propanol (Analogue) |

| CAS Number | 1361226-44-3 | 617-94-7 |

| Molecular Formula | C₁₀H₁₃FO | C₉H₁₂O |

| Molecular Weight | 168.21 g/mol | 136.19 g/mol |

| Appearance | Not available | White to pale yellow odorless solid wikipedia.org |

| Boiling Point | Not available | 202 °C wikipedia.org |

| Melting Point | Not available | 28–32 °C wikipedia.org |

| Solubility in Water | Not available | Practically insoluble wikipedia.org |

Note: Data for this compound is based on calculated values and available supplier information, as extensive experimental data is not widely published. Data for the analogue is provided for comparative purposes.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-2-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7-8(10(2,3)12)5-4-6-9(7)11/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGANATQFVFUQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Fluoro 2 Methylphenyl Propan 2 Ol

Retrosynthetic Analysis of 2-(3-Fluoro-2-methylphenyl)propan-2-ol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. oregonstate.edu

Identification of Key Disconnections and Precursors for the Propan-2-ol Moiety

The most logical disconnection for a tertiary alcohol is at the carbon-carbon bond adjacent to the hydroxyl group. oregonstate.edulibretexts.org For this compound, this involves disconnecting the two methyl groups and the phenyl ring from the central carbon atom.

A primary retrosynthetic approach identifies a ketone and an organometallic reagent as key precursors. libretexts.org The disconnection of one methyl group as a methyl nucleophile (e.g., from a Grignard reagent) and the remaining fragment as a ketone is a common strategy.

Table 1: Key Disconnections and Corresponding Precursors

| Disconnection Point | Precursor 1 | Precursor 2 |

| C-C bond (methyl) | 3-Fluoro-2-methylacetophenone | Methyl Grignard Reagent (e.g., CH3MgBr) |

| C-C bond (aryl) | Acetone (B3395972) | (3-Fluoro-2-methylphenyl)magnesium bromide |

This analysis suggests two primary synthetic routes starting from either an aryl ketone or a simple ketone like acetone.

Strategic Approaches for Introducing the 3-Fluoro-2-methylphenyl Moiety

The introduction of the substituted phenyl ring is a critical step. A highly effective method involves the use of a Grignard reagent derived from a corresponding aryl halide. The synthesis of (3-Fluoro-2-methylphenyl)magnesium bromide from 1-bromo-3-fluoro-2-methylbenzene is a key strategic step. sigmaaldrich.com This organometallic intermediate can then react with a suitable carbonyl compound, such as acetone, to form the target tertiary alcohol.

Alternatively, if starting from 3-fluoro-2-methylacetophenone, the aromatic moiety is already in place, and the synthetic challenge shifts to the formation of the tertiary alcohol from the ketone functional group.

Computational Approaches and Artificial Intelligence in Retrosynthetic Planning for this compound

Targeted Synthesis of this compound

Based on the retrosynthetic analysis, several targeted synthetic pathways can be devised.

Multi-Step Synthesis Pathways for the Formation of the Tertiary Alcohol

A common and reliable method for the synthesis of tertiary alcohols is the Grignard reaction. google.comdoubtnut.com A plausible multi-step synthesis of this compound would involve the following steps:

Formation of the Grignard Reagent: 1-Bromo-3-fluoro-2-methylbenzene sigmaaldrich.com is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form (3-Fluoro-2-methylphenyl)magnesium bromide.

Reaction with a Ketone: The freshly prepared Grignard reagent is then reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acetone.

Acidic Workup: The reaction is quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the resulting alkoxide and yield the final product, this compound.

An alternative multi-step pathway would involve the reaction of 3-fluoro-2-methylacetophenone with a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by an acidic workup.

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1 | 1-Bromo-3-fluoro-2-methylbenzene | Mg, THF | (3-Fluoro-2-methylphenyl)magnesium bromide |

| 2 | (3-Fluoro-2-methylphenyl)magnesium bromide | Acetone | Intermediate alkoxide |

| 3 | Intermediate alkoxide | H₂O, NH₄Cl | This compound |

One-Pot Synthetic Strategies for this compound

One-pot syntheses are highly desirable as they reduce reaction time, waste, and purification steps by performing multiple reaction steps in a single reaction vessel. A potential one-pot strategy for the synthesis of this compound could involve the in situ formation of the Grignard reagent from 1-bromo-3-fluoro-2-methylbenzene, followed by the immediate addition of acetone to the reaction mixture.

Another innovative one-pot approach combines biocatalytic oxidation with a subsequent chemical step. While not directly reported for this specific molecule, a general method involves the oxidation of a secondary alcohol to a ketone using a laccase/TEMPO system, followed by the in-situ addition of an organolithium reagent to form a tertiary alcohol. engineering.org.cn This approach, however, would require the synthesis of the corresponding secondary alcohol precursor, 1-(3-fluoro-2-methylphenyl)ethanol.

Exploration of Organometallic Reagents in the Synthesis of this compound

The synthesis of tertiary alcohols is most commonly and efficiently achieved through the addition of organometallic reagents to a ketone or ester. organic-chemistry.orgyoutube.com For the specific synthesis of this compound, the Grignard reaction stands out as a primary and classical method. wikipedia.org This approach involves the nucleophilic attack of an organomagnesium halide on a carbonyl carbon.

The most direct pathway involves the reaction of methylmagnesium halide (such as methylmagnesium bromide or chloride) with the ketone precursor, 1-(3-fluoro-2-methylphenyl)ethanone. In this reaction, the carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the methyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the ketone. The subsequent step is an acidic workup, which protonates the resulting alkoxide to yield the final tertiary alcohol product, this compound. youtube.comlibretexts.org

The reaction must be conducted under strictly anhydrous conditions, as any trace of water would protonate and consume the Grignard reagent, preventing the desired addition to the ketone. wikipedia.org Solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent and facilitating the reaction. wikipedia.org

An alternative, though less common, Grignard route would involve the reaction of the organomagnesium halide derived from 1-bromo-3-fluoro-2-methylbenzene with acetone. Both pathways converge to form the same tertiary alcohol.

Table 1: Organometallic Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 1-(3-Fluoro-2-methylphenyl)ethanone | Methylmagnesium Bromide | This compound | Grignard Reaction |

| Acetone | (3-Fluoro-2-methylphenyl)magnesium Bromide | This compound | Grignard Reaction |

Stereoselective Synthesis of Chiral Forms of this compound

A critical analysis of the molecular structure of this compound reveals that it is an achiral molecule. Chirality in a molecule typically arises from a carbon atom bonded to four different substituent groups. askfilo.com In the case of this compound, the tertiary carbinol center (the carbon atom of the propan-2-ol moiety bonded to the hydroxyl group) is attached to a hydroxyl group, a 3-fluoro-2-methylphenyl group, and two identical methyl groups. Because two of the four substituents are identical, this carbon is not a stereocenter, and the molecule does not have enantiomeric forms. libretexts.org

Therefore, the concepts of stereoselective and enantioselective synthesis to induce chirality at the propan-2-ol carbon center are not applicable to the synthesis of this specific compound.

Asymmetric Approaches for Inducing Chirality at the Propan-2-ol Carbon Center

While not applicable to the target molecule, the asymmetric synthesis of chiral tertiary alcohols is a significant area of research. These approaches are designed for substrates where the addition of a nucleophile to a prochiral ketone creates a new stereocenter. Methodologies include the use of chiral auxiliaries, stoichiometric chiral reagents, or catalytic asymmetric additions. nih.gov For instance, the addition of organometallic reagents to ketones can be rendered enantioselective by using a chiral ligand to control the facial selectivity of the nucleophilic attack. acs.org These methods are fundamental for producing optically active tertiary alcohols that are valuable building blocks in pharmaceuticals. researchgate.net However, since this compound lacks a chiral center at the tertiary alcohol, these specific asymmetric strategies are not relevant to its synthesis.

Chiral Catalyst Development for the Enantioselective Formation of this compound

The development of chiral catalysts aims to facilitate enantioselective transformations with high efficiency and selectivity, using only a substoichiometric amount of the chiral-directing agent. nih.govrsc.org For the synthesis of chiral tertiary alcohols, catalysts based on metals like silver, copper, or rhodium complexed with chiral ligands have been developed. rsc.orgnih.gov These catalysts can activate the ketone or the nucleophile and create a chiral environment that favors the formation of one enantiomer over the other. acs.org For example, chiral silver-based catalysts have been shown to promote highly enantioselective aldol (B89426) additions to α-ketoesters, yielding chiral tertiary alcohols. nih.gov As this compound is achiral, there is no enantioselective challenge to overcome in its synthesis, and thus no requirement for such chiral catalysts.

Enzymatic and Biocatalytic Strategies in Stereoselective Synthesis

Biocatalysis, using isolated enzymes or whole-cell systems, offers a green and highly selective alternative for producing chiral compounds. researchgate.net Enzymes like lipases, monooxygenases, or aldolases can be employed for the kinetic resolution of racemic alcohols or the asymmetric synthesis of chiral alcohols. acs.orgrsc.org The synthesis of chiral tertiary alcohols via biocatalysis is particularly challenging due to the steric bulk around the tertiary carbon, which can hinder access to the enzyme's active site. researchgate.netacs.org Despite these challenges, methods are being developed for the enzymatic synthesis of noncanonical amino acids containing tertiary alcohols. digitellinc.comnih.gov Given that this compound is achiral, enzymatic and biocatalytic strategies for stereoselective synthesis are not applicable.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves evaluating synthetic routes for their environmental impact, efficiency, and waste generation. The goal is to design processes that are safer, more energy-efficient, and utilize renewable resources where possible.

Atom Economy Maximization and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.comkccollege.ac.in Addition reactions, such as the Grignard reaction, are generally considered to have a high atom economy because all atoms from the nucleophile are incorporated into the product. jk-sci.com

For the synthesis of this compound via the Grignard reaction between 1-(3-fluoro-2-methylphenyl)ethanone and methylmagnesium bromide, the reaction proceeds in two stages: the addition and the aqueous workup.

Reaction: C₉H₉FO + CH₃MgBr → C₁₀H₁₂FOMgBr --(H₃O⁺)--> C₁₀H₁₄O + Mg(OH)Br

The theoretical atom economy considers only the reactants that form the final product and the resulting byproducts. In this case, the atoms from the ketone and the methyl group of the Grignard reagent are incorporated into the final alcohol. The magnesium bromide and the proton source for the workup form inorganic salts as byproducts. The calculation shows that a significant portion of the reactant mass ends up as waste, highlighting a drawback of this otherwise efficient reaction. libretexts.orgresearchgate.net Minimizing waste would involve selecting routes that generate fewer byproducts or byproducts that are non-toxic and easily disposable.

Table 2: Atom Economy Analysis of Grignard Synthesis

| Parameter | Molar Mass (g/mol) |

|---|---|

| Reactants | |

| 1-(3-Fluoro-2-methylphenyl)ethanone (C₉H₉FO) | 152.17 |

| Methylmagnesium Bromide (CH₃MgBr) | 119.23 |

| Total Mass of Reactants | 271.40 |

| Products | |

| Desired Product: this compound (C₁₀H₁₄O) | 168.22 |

| Byproduct: Hydroxymagnesium Bromide (Mg(OH)Br) | 119.22 |

| Total Mass of Products | 287.44 |

| Atom Economy | (168.22 / 271.40) * 100% = 62.0% |

Utilization of Sustainable Solvents and Reagents

The traditional synthesis of tertiary alcohols like this compound often relies on Grignard reactions, which typically employ ethereal solvents such as diethyl ether (Et2O) or tetrahydrofuran (THF). While effective, these solvents raise environmental and safety concerns due to their volatility, flammability, and potential for peroxide formation. In a move towards greener and more sustainable chemical processes, significant research has been dedicated to finding viable alternatives.

One of the most promising sustainable solvents is 2-methyltetrahydrofuran (B130290) (2-MeTHF). Derived from renewable resources like corncobs, 2-MeTHF presents several advantages over THF. journalijdr.commonumentchemical.com It has a higher boiling point (80 °C vs. 66 °C for THF), which allows for reactions to be conducted at elevated temperatures, potentially reducing reaction times. journalijdr.com Furthermore, its limited miscibility with water simplifies aqueous work-ups and facilitates solvent recovery and recycling. journalijdr.com Studies have shown that Grignard reactions in 2-MeTHF can lead to higher yields and improved diastereoselectivity in certain cases. journalijdr.comnih.gov For instance, in the synthesis of Tramadol, a complex tertiary alcohol, the use of 2-MeTHF as a solvent for the Grignard reaction step resulted in a higher yield compared to THF, attributed in part to a more straightforward work-up and isolation process. journalijdr.com

Another green solvent alternative is cyclopentyl methyl ether (CPME), which is noted for its high boiling point, low peroxide formation, and stability under acidic and basic conditions. The selection of a solvent for a Grignard reaction is critical as it can significantly influence the reaction's efficiency, safety, and environmental impact.

To illustrate the comparative advantages of these sustainable solvents, the following interactive data table summarizes key properties and performance indicators.

| Solvent | Source | Boiling Point (°C) | Water Solubility | Key Advantages in Grignard Reactions |

| Tetrahydrofuran (THF) | Petrochemical | 66 | Miscible | Good coordination with magnesium, well-established. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | 80 | Limited | Higher reaction temperatures, easier work-up, reduced waste streams, can improve yields. journalijdr.commonumentchemical.com |

| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | Very Low | High boiling point, resistance to peroxide formation, stable. |

Application of Alternative Energy Sources (e.g., Microwave, Ultrasound)

To enhance reaction rates, improve yields, and often reduce side reactions, alternative energy sources such as microwave irradiation and ultrasound have been increasingly applied in organic synthesis.

Microwave-assisted synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique can dramatically shorten reaction times from hours to minutes. anton-paar.comacs.org For the synthesis of 2-aryl-2-propanols, microwave irradiation can be employed to accelerate the Grignard reaction between an aryl magnesium halide and acetone. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with higher yields compared to conventional heating methods. organic-chemistry.org

The benefits of these alternative energy sources are summarized in the table below.

| Energy Source | Principle | Advantages in Synthesis |

| Conventional Heating | Conduction, Convection | Well-established, simple setup. |

| Microwave Irradiation | Dielectric heating | Rapid and uniform heating, significantly reduced reaction times, improved yields, cleaner reactions. anton-paar.comacs.orgorganic-chemistry.org |

| Ultrasound | Acoustic cavitation | Enhanced reaction rates, improved initiation of reactions, can be performed at lower temperatures, improved mass transfer. researchgate.net |

Development of Catalytic Reagents and Asymmetric Catalysis in this compound Synthesis

The synthesis of chiral tertiary alcohols, which are valuable building blocks in the pharmaceutical industry, presents a significant challenge. The development of catalytic and, in particular, asymmetric catalytic methods for the synthesis of compounds like this compound is a key area of research.

The primary route to this compound involves the addition of a methyl nucleophile, typically a methyl Grignard reagent (CH₃MgX), to the corresponding ketone, 1-(3-fluoro-2-methylphenyl)ethanone. To achieve an enantioselective addition, a chiral catalyst is required to control the facial selectivity of the nucleophilic attack on the prochiral ketone.

Various catalytic systems have been developed for the asymmetric addition of organometallic reagents to ketones. These often involve a metal catalyst, such as copper, zinc, or titanium, in conjunction with a chiral ligand. The design of the chiral ligand is crucial for achieving high enantioselectivity. For instance, chiral amino alcohols, diamines, and phosphine-based ligands have been successfully employed in the copper-catalyzed asymmetric addition of Grignard reagents to aryl alkyl ketones. nih.gov The presence of the fluorine atom in the substrate can influence the electronic properties of the ketone and may require fine-tuning of the catalyst system to achieve optimal results. organic-chemistry.org

The development of such catalytic asymmetric methods is a significant step towards the efficient and environmentally friendly synthesis of enantiomerically pure fluorinated tertiary alcohols.

Fluorination Methodologies for Related Aryl Propanols

The introduction of a fluorine atom into an organic molecule can be a critical step in the synthesis of compounds like this compound. Depending on the synthetic strategy, the fluorine atom can be introduced at various stages. When considering the synthesis of related aryl propanols, two primary fluorination techniques are employed: nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination involves the displacement of a suitable leaving group by a fluoride (B91410) ion (F⁻). This is a common method for introducing fluorine into aliphatic and aromatic systems. For the synthesis of fluorinated aryl propanols, a precursor molecule with a good leaving group, such as a hydroxyl group (after conversion to a sulfonate ester), a nitro group, or a halogen, at the desired position on the aromatic ring would be required.

Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. The reactivity of these reagents can be further improved by the use of phase-transfer catalysts or by conducting the reaction under anhydrous conditions. The choice of solvent is critical, as protic solvents can solvate the fluoride ion and reduce its reactivity. researchgate.net

Electrophilic Fluorination Techniques

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine species ("F⁺") to a nucleophilic substrate, such as an electron-rich aromatic ring or an enolate. This method is particularly useful for the direct fluorination of aromatic compounds.

A variety of electrophilic fluorinating reagents have been developed, with N-fluoro compounds being the most widely used due to their relative stability and safety. A prominent example is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor® (F-TEDA-BF₄). researchgate.netchem-soc.sichemeurope.com This reagent is a versatile and powerful electrophile capable of fluorinating a wide range of organic substrates under mild conditions. researchgate.netchem-soc.sichemeurope.com For the synthesis of a precursor to this compound, one could envision the direct electrophilic fluorination of 2-(2-methylphenyl)propan-2-ol (B1615896) or a protected derivative. The regioselectivity of the fluorination would be directed by the existing substituents on the aromatic ring. The reaction is often carried out in polar solvents like acetonitrile (B52724) or even water, making it a potentially greener alternative. sibran.ru

| Fluorination Technique | Reagent Type | Typical Reagents | Substrate Requirement |

| Nucleophilic | Fluoride ion (F⁻) source | KF, CsF | Good leaving group (e.g., -OTs, -NO₂, -Br) |

| Electrophilic | Electrophilic fluorine ("F⁺") source | Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI) | Electron-rich aromatic ring or enolate |

Advanced Spectroscopic Analysis of 2 3 Fluoro 2 Methylphenyl Propan 2 Ol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of 2-(3-Fluoro-2-methylphenyl)propan-2-ol, electron ionization (EI) is a commonly employed method where the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions.

The molecular ion peak for this compound is anticipated at an m/z corresponding to its molecular weight. The fragmentation of this molecular ion is a highly predictable process, governed by the stability of the resulting carbocations and neutral losses. For tertiary alcohols such as this, the molecular ion peak is often weak or absent due to the instability of the initial radical cation and the facility with which it undergoes fragmentation. achemblock.com

The most prominent fragmentation pathway for tertiary alcohols is the alpha-cleavage, which involves the loss of an alkyl group attached to the carbon bearing the hydroxyl group. In the case of this compound, the loss of a methyl radical (•CH₃) from the molecular ion would result in a highly stable tertiary benzylic oxonium ion. This fragment is expected to be the base peak in the spectrum. Another significant fragmentation pathway for alcohols is the dehydration, leading to the loss of a water molecule (H₂O).

Predicted Fragmentation Data for this compound:

| Fragment Ion | Proposed Structure | Predicted m/z | Relative Abundance |

| [M-CH₃]⁺ | C₉H₁₀FO⁺ | 153.07 | High (likely base peak) |

| [M-H₂O]⁺ | C₁₀H₁₁F⁺ | 150.08 | Moderate |

| [C₇H₇F]⁺ | Fluorotoluene cation | 110.05 | Moderate |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95.03 | Moderate |

Note: The m/z values are calculated based on the most common isotopes. The relative abundances are predicted based on general fragmentation patterns of similar compounds.

To ascertain the elemental composition of the parent molecule and its fragments, High-Resolution Mass Spectrometry (HRMS) is employed. This technique measures the m/z values with very high accuracy (typically to four or more decimal places), allowing for the unambiguous determination of elemental formulas. achemblock.com The precise mass of the molecular ion of this compound, when analyzed by HRMS, can be used to confirm its chemical formula, C₁₀H₁₃FO.

Predicted HRMS Data for this compound:

| Ion Formula | Calculated Monoisotopic Mass (Da) |

| [C₁₀H₁₃FO]⁺ | 168.0950 |

| [C₉H₁₀FO]⁺ | 153.0716 |

Note: These values are theoretical and would be compared against experimentally determined masses to confirm the elemental composition.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophore in this compound is the substituted benzene (B151609) ring. The presence of the fluoro and methyl substituents, along with the propan-2-ol group, influences the energies of the π-orbitals of the benzene ring and thus the wavelengths of maximum absorption (λₘₐₓ).

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene derivative. The primary absorptions arise from π → π* transitions within the aromatic ring. The fine vibrational structure often seen in the spectrum of benzene itself is typically blurred in substituted benzenes due to the loss of symmetry. The hydroxyl group, being an auxochrome, can further influence the absorption profile.

Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent:

| Electronic Transition | Expected λₘₐₓ Range (nm) | Chromophore |

| π → π* (E2-band) | 200 - 220 | Substituted Benzene Ring |

| π → π* (B-band) | 250 - 280 | Substituted Benzene Ring |

Note: The exact λₘₐₓ values can be influenced by solvent polarity and the electronic effects of the substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, which is a solid at room temperature, single-crystal X-ray diffraction would be the ideal method for elucidating its solid-state conformation.

Obtaining a single crystal suitable for X-ray analysis is a critical and often challenging step. If successful, the crystallographic data would reveal the orientation of the fluoro and methyl groups on the phenyl ring relative to the tertiary alcohol moiety. Of particular interest would be the potential for intermolecular hydrogen bonding involving the hydroxyl group, which would play a significant role in the crystal packing. The fluorine atom could also participate in weaker intermolecular interactions.

Hypothetical Crystallographic Data Summary for this compound:

| Parameter | Predicted Information |

| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |

| Space Group | To be determined from diffraction data |

| Unit Cell Dimensions | To be determined from diffraction data |

| Key Bond Lengths (Å) | C-O, C-F, C-C bond distances |

| Key Bond Angles (°) | Angles around the quaternary carbon and within the aromatic ring |

| Hydrogen Bonding | Presence and geometry of O-H···O or O-H···F interactions |

Note: The successful application of this technique is contingent upon the growth of high-quality single crystals.

Computational and Theoretical Studies on 2 3 Fluoro 2 Methylphenyl Propan 2 Ol

Quantum Chemical Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. The first step in a computational analysis is typically a geometry optimization, where DFT calculations are used to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional shape. This process provides key structural parameters.

For 2-(3-Fluoro-2-methylphenyl)propan-2-ol, a DFT calculation, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would yield the optimized bond lengths and angles.

Illustrative Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Hypothetical Value |

|---|---|---|

| Bond Length (Å) | C(aromatic)-F | 1.35 Å |

| Bond Length (Å) | C(aromatic)-C(aliphatic) | 1.52 Å |

| Bond Length (Å) | C(aliphatic)-O | 1.45 Å |

| Bond Length (Å) | O-H | 0.97 Å |

| Bond Angle (°) | F-C(aromatic)-C(aromatic) | 118.5° |

| Bond Angle (°) | C(aromatic)-C(aliphatic)-O | 109.8° |

| Dihedral Angle (°) | F-C-C-C(methyl) | ~0° or ~180° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the HOMO would likely be distributed across the electron-rich π-system of the fluorinated phenyl ring. The LUMO would be expected to be a π* antibonding orbital associated with the same aromatic ring.

Illustrative Frontier Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -6.85 eV |

| LUMO | -0.95 eV |

| Energy Gap (ΔE) | 5.90 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions represent positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials.

An MEP map of this compound would be expected to show the most negative potential (red) localized around the highly electronegative fluorine and oxygen atoms. The most positive potential (blue) would be found around the acidic proton of the hydroxyl group, making it a likely site for interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding and lone pair orbitals, closely resembling Lewis structures. This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) between a filled (donor) NBO and an empty (acceptor) NBO.

Key interactions in this compound would include the delocalization of oxygen's lone pairs into the antibonding orbitals of adjacent C-C and C-H bonds.

Illustrative NBO Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | Hypothetical E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ(C(aliphatic)-C(methyl)) | 1.8 |

| LP (O) | σ(C(aliphatic)-C(aromatic)) | 1.2 |

| π (C=C aromatic) | π(C=C aromatic) | 20.5 |

| LP (F) | π(C=C aromatic) | 3.5 |

Computational methods can predict spectroscopic data with a high degree of accuracy. Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict NMR chemical shifts (δ). Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum.

These theoretical predictions are invaluable for confirming experimental results or for identifying unknown compounds. For this compound, specific chemical shifts for its unique protons and carbons can be predicted.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Hypothetical Chemical Shift (ppm) |

|---|---|

| ¹H (-OH) | ~2.1 |

| ¹H (-CH₃, alcohol) | ~1.6 |

| ¹H (-CH₃, ring) | ~2.3 |

| ¹H (aromatic) | 6.9 - 7.3 |

| ¹³C (quaternary, alcohol) | ~73 |

| ¹³C (-CH₃, alcohol) | ~31 |

| ¹³C (aromatic C-F) | ~162 (with C-F coupling) |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the response of a molecule to time-dependent electromagnetic fields, such as light. It is the primary method for calculating excited state properties, including UV-Vis absorption spectra. TD-DFT provides information on electronic transition energies (the wavelength of light absorbed), oscillator strengths (the intensity of the absorption), and the nature of the orbitals involved in the transition (e.g., π → π* or n → π*).

For this compound, TD-DFT calculations would predict the electronic transitions primarily associated with the aromatic chromophore.

Illustrative TD-DFT Predicted Electronic Transitions for this compound

| Transition | Hypothetical Wavelength (nm) | Hypothetical Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.025 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 220 | 0.110 | HOMO-1 → LUMO (π → π) |

Molecular Modeling and Dynamics Simulations

Molecular mechanics and quantum chemical calculations can be employed to identify the most stable conformers. It is anticipated that the lowest energy conformations will seek to minimize the steric clash between the methyl group on the ring and the methyl groups of the propan-2-ol substituent. Furthermore, the orientation of the hydroxyl group will be influenced by potential intramolecular interactions.

Table 1: Predicted Stable Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (F-C3-C2-C(OH)) | Relative Energy (kcal/mol) | Key Feature |

| I | ~60° | 0.00 | Staggered conformation minimizing steric hindrance between methyl groups. |

| II | ~180° | 1.5 - 3.0 | Eclipsed interaction between one of the propan-2-ol methyls and the ring's methyl group. |

| III | ~-60° | 0.1 - 0.5 | Slightly higher energy staggered conformation. |

Note: The data in this table is illustrative and based on theoretical principles and data from analogous compounds. Specific values would require dedicated computational studies on this compound.

The carbon atom of the propan-2-ol group attached to the phenyl ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-2-(3-Fluoro-2-methylphenyl)propan-2-ol. Theoretical models can be used to predict the stereochemical outcome of synthetic routes leading to this compound. For instance, the addition of a Grignard reagent to a prochiral ketone precursor can be modeled to predict which diastereomeric transition state is lower in energy, thus favoring the formation of one enantiomer over the other.

Experimental verification of the predicted stereochemistry is typically achieved through techniques such as chiral chromatography or NMR spectroscopy using chiral shift reagents. The specific optical rotation of each enantiomer can also be calculated using quantum chemical methods and compared with experimental values to assign the absolute configuration. nih.gov The principles of stereoisomerism dictate that the two enantiomers will have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. uou.ac.in

Analysis of Non-Covalent Interactions within this compound Systems

Non-covalent interactions play a crucial role in determining the conformational preferences, crystal packing, and potential biological activity of this compound. The presence of a hydroxyl group, an aromatic ring, a fluorine atom, and methyl groups creates a rich landscape of possible intramolecular and intermolecular interactions.

The hydroxyl group of the propan-2-ol moiety is a potent hydrogen bond donor and acceptor. In the solid state and in concentrated solutions, it is expected to form extensive intermolecular hydrogen bonding networks, similar to those observed in other tertiary alcohols like 2-methylpropan-2-ol. mdpi.com

The presence of the ortho-fluoro substituent introduces the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F). While fluorine is generally a weak hydrogen bond acceptor, the formation of a six-membered ring in the transition state can provide some stability. researchgate.net The strength of this interaction would be in competition with the intermolecular hydrogen bonds. Computational studies on similar ortho-substituted fluorophenols can help to elucidate the energetic favorability of such an intramolecular interaction. acs.orgnih.gov The presence of an intramolecular hydrogen bond can significantly influence the molecule's conformation and its ability to interact with other molecules. mdpi.comnih.gov

The electron-rich phenyl ring can participate in π-stacking interactions, particularly in the solid state. The fluorine substituent, being electron-withdrawing, can modulate the quadrupole moment of the aromatic ring, potentially influencing the geometry and strength of these interactions. nih.gov In systems with multiple aromatic rings, face-to-face or offset π-stacking can be a significant organizing force. rsc.org

Table 2: Summary of Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

| Intermolecular Hydrogen Bond | -OH | -OH (of another molecule) | 3 - 7 |

| Intramolecular Hydrogen Bond | -OH | -F | 1 - 3 |

| π-π Stacking | Phenyl Ring | Phenyl Ring (of another molecule) | 2 - 5 |

| C-H···π Interaction | -CH₃ | Phenyl Ring | 0.5 - 2.5 |

| Halogen Bonding | C-F | Electron-rich atom (e.g., O) | 0.5 - 2 |

Note: The data in this table is illustrative and based on general values for these types of interactions found in the literature. nih.govnih.govnih.gov Specific energies for this compound would require detailed quantum chemical calculations.

Computational Approaches for Non-Covalent Interaction Analysis (e.g., QTAIM, IGMH)

Detailed computational analyses of non-covalent interactions within this compound using methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Independent Gradient Model based on Hirshfeld partition (IGMH) are not available in the current body of published scientific literature. Such studies would provide valuable insights into the intramolecular forces governing the compound's three-dimensional structure and stability.

For related but structurally distinct molecules, computational methods have been successfully applied. For instance, Hirshfeld surface analysis, a technique that also elucidates intermolecular contacts, has been used to study compounds like 2,2-dichloro-3,3-diethoxy-1-(4-fluoro-phenyl)propan-1-ol. researchgate.net In that specific case, the analysis revealed the relative contributions of different atom-atom contacts to the crystal packing, with H···H (47.0%), Cl···H (19.5%), C···H (12.1%), and F···H (10.7%) interactions being the most significant. researchgate.net

A theoretical study on the reaction of F2 with thiirane (B1199164) employed quantum computations to determine reaction enthalpies and product stability, showcasing the power of these methods in understanding reaction mechanisms. mdpi.comresearchgate.net However, specific QTAIM or IGMH data for this compound remains uncharacterised in publicly accessible research.

Interactive Data Table: Hypothetical Non-Covalent Interaction Analysis

The following table is a hypothetical representation of data that would be generated from a QTAIM analysis. No experimental or computational data for this specific analysis of this compound has been found.

| Bond Critical Point (BCP) | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interaction Type |

| O-H···F | Data not available | Data not available | Intramolecular H-bond |

| C-H···F | Data not available | Data not available | Weak H-bond |

| C-H···π | Data not available | Data not available | van der Waals |

Computational Optimization of Reaction Conditions and Synthesis Pathways

Publicly available research detailing the computational optimization of reaction conditions and synthesis pathways specifically for this compound is currently unavailable. The application of computational chemistry in this area typically involves modeling reaction mechanisms, transition states, and the influence of various parameters like catalysts, solvents, and temperature to predict optimal conditions for yield and purity.

While specific data for the target compound is absent, general strategies for synthesis optimization using computational tools are well-established. Methodologies like Design of Experiments (DOE) and machine learning algorithms are increasingly used to efficiently explore the parameter space of a chemical reaction. nih.gov For example, Bayesian optimization has been successfully applied to improve the synthesis of complex molecules like spiro-dithiolanes, significantly reducing the number of experiments needed to find optimal conditions. mdpi.com

Interactive Data Table: Hypothetical Synthesis Optimization Parameters

The following table is a hypothetical representation of parameters that would be investigated in a computational study to optimize the synthesis of this compound. No specific research data for this compound has been found.

| Parameter | Range Studied | Predicted Optimum | Predicted Yield (%) |

| Temperature (°C) | Data not available | Data not available | Data not available |

| Catalyst Loading (mol%) | Data not available | Data not available | Data not available |

| Solvent | Data not available | Data not available | Data not available |

| Reactant Molar Ratio | Data not available | Data not available | Data not available |

Advanced Purification Methodologies for 2 3 Fluoro 2 Methylphenyl Propan 2 Ol

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

High-resolution chromatography is indispensable for the detailed analysis of complex mixtures, offering unparalleled separation efficiency and sensitivity for detecting and quantifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the purity assessment of pharmaceutical intermediates due to its high sensitivity and ability to provide molecular weight information, which is crucial for identifying unknown impurities. americanpharmaceuticalreview.com The analysis of 2-(3-Fluoro-2-methylphenyl)propan-2-ol would typically involve reversed-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer.

Research Findings: The method development for a fluorinated aromatic alcohol like this compound involves careful selection of the stationary and mobile phases. shimadzu.com A C18 column is commonly used for separating non-polar to moderately polar compounds. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives to improve peak shape and ionization efficiency. sigmaaldrich.com For fluorinated alcohols, additives such as other fluoroalcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can be used to enhance performance in LC-MS analysis. nih.govresearchgate.net

Mass spectrometric detection, typically using electrospray ionization (ESI), provides mass data for the parent compound and any co-eluting impurities. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the elemental composition of impurities, facilitating their structural elucidation. thermofisher.com Impurities could arise from starting materials, by-products of the synthesis, or degradation products.

Table 1: Illustrative LC-MS Data for Potential Impurities in this compound Analysis

This table shows hypothetical data for impurities that could be identified during the LC-MS analysis of this compound (MW: 184.22 g/mol). The m/z values correspond to the protonated molecules [M+H]⁺.

| Potential Impurity | Source | Expected Molecular Weight (g/mol) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| 3-Fluoro-2-methylphenol | Starting Material/Precursor | 126.13 | 127.1 |

| 2-(3-Fluoro-2-methylphenyl)propene | Dehydration By-product | 166.21 | 167.2 |

| 1-Bromo-3-fluoro-2-methylbenzene | Starting Material | 189.03 | 190.0/192.0 (Br isotope pattern) |

| Dimer of this compound | By-product | 350.43 (after loss of H₂O) | 351.4 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds and is well-suited for the purity assessment of this compound. thermofisher.com The sample is vaporized and separated based on its boiling point and polarity on a capillary column before being detected by a mass spectrometer. thermofisher.com

Research Findings: The analysis of alcohols by GC-MS is a well-established practice. acs.org For tertiary alcohols like this compound, the molecular ion peak in the mass spectrum is often weak or entirely absent due to the instability of the tertiary carbocation. whitman.edu Instead, the spectrum is typically dominated by fragment ions. Common fragmentation pathways for this compound would include the loss of a water molecule ([M-18]) and the loss of a methyl group ([M-15]), leading to a stable benzylic cation.

GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents from the synthesis or low-boiling-point by-products. thermofisher.com High-resolution GC-MS can provide accurate mass data for fragments, further aiding in the identification of unknown peaks. thermofisher.com Derivatization techniques can sometimes be employed to improve the thermal stability and chromatographic behavior of alcohols, although this may not be necessary for this specific compound.

Table 2: Predicted GC-MS Fragmentation Pattern for this compound

This table outlines the expected major fragment ions and their mass-to-charge ratios (m/z) in the electron ionization (EI) mass spectrum of the title compound.

| Fragmentation Process | Fragment Structure | Mass-to-Charge Ratio (m/z) | Significance |

|---|---|---|---|

| Loss of Methyl Radical (CH₃•) | [C₉H₁₀FO]⁺ | 169.1 | Formation of a stable tertiary benzylic cation; likely a base peak. |

| Loss of Water (H₂O) | [C₁₀H₁₁F]⁺• | 166.1 | Common fragmentation for alcohols. |

| Loss of Isopropanol Fragment | [C₇H₆F]⁺ | 109.0 | Cleavage of the bond to the aromatic ring. |

| Parent Molecule | [C₁₀H₁₃FO]⁺• | 184.1 | Molecular ion; expected to be very weak or absent. whitman.edu |

Chiral Chromatography for Enantiomeric Separation and Purity Determination

Chiral chromatography is a specialized sub-type of chromatography used to separate stereoisomers (enantiomers). This technique is crucial when a compound is chiral and only one enantiomer possesses the desired biological activity.

However, the molecule this compound is achiral . It does not possess a stereocenter and has a plane of symmetry that encompasses the C-O bond and the isopropyl methyl groups. Therefore, it does not exist as a pair of enantiomers, and enantiomeric separation is not applicable.

For a structurally similar but chiral analog, such as a secondary alcohol like 1-(3-fluoro-2-methylphenyl)ethanol, chiral chromatography would be essential. In such a hypothetical case, separation could be achieved using either chiral HPLC or chiral GC. Chiral stationary phases (CSPs) based on selectors like cyclodextrins or proline derivatives have been shown to be effective for resolving racemic aromatic alcohols, sometimes without the need for derivatization. nih.govnih.gov The goal would be to determine the enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer.

Crystallization Techniques for High Purity and Crystalline Form Control

Crystallization is a powerful purification technique used in the pharmaceutical industry to obtain highly pure solid material from a solution. iscientific.org It also allows for the control of the crystalline form (polymorphism), which can significantly impact the physical properties of the compound, such as its solubility, stability, and bioavailability.

For this compound, which is likely a solid at room temperature, crystallization would be a key final purification step. Common methods include:

Cooling Crystallization: The compound is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. The solution is then slowly cooled, reducing the solubility of the compound and causing it to crystallize out. youtube.com The slow cooling rate is crucial for forming large, pure crystals.

Melt Crystallization: This technique involves melting the impure compound and then slowly cooling it to allow for the formation of pure crystals directly from the melt, which can be highly effective for achieving very high purity. google.com

Solvent Evaporation: The compound is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly, increasing the concentration of the solute until it exceeds its solubility and crystals form. unifr.ch

The choice of solvent is critical and is based on factors such as the solubility of the compound at different temperatures, the insolubility of impurities, and safety considerations. iscientific.org The resulting crystalline solid would be analyzed by techniques like X-ray powder diffraction (XRPD) to identify its crystalline form and differential scanning calorimetry (DSC) to determine its melting point and purity.

Table 3: Common Solvents for Crystallization of Aromatic Alcohols

This table lists potential solvents that could be screened for the crystallization of this compound, categorized by their general properties.

| Solvent Class | Examples | Typical Use |

|---|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol | Good dissolving power, often used in cooling crystallization. |

| Hydrocarbons | Hexane, Heptane, Toluene | Often used as anti-solvents or for compounds with lower polarity. |

| Ketones | Acetone (B3395972), Methyl Ethyl Ketone | Strong dissolving power, often used as the primary solvent. |

| Ethers | Methyl tert-butyl ether (MTBE), Diethyl ether | Good for dissolving less polar compounds; volatile. |

| Water | H₂O | Used as an anti-solvent or in co-solvent systems for moderately polar compounds. |

Applications of 2 3 Fluoro 2 Methylphenyl Propan 2 Ol in Organic Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2-(3-Fluoro-2-methylphenyl)propan-2-ol is recognized as a valuable intermediate in organic synthesis. It is commercially available from various suppliers, indicating its utility as a starting material for the construction of more complex molecular architectures. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with a tertiary alcohol functional group, provides multiple sites for chemical modification.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The trifluoromethyl group, for example, is known for its strong electron-withdrawing nature and its ability to improve pharmacokinetic properties. mdpi.com Similarly, the strategic placement of a single fluorine atom, as in this compound, can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological targets.

The tertiary alcohol moiety of this compound can be a precursor to a variety of other functional groups. For instance, it can be dehydrated to form an alkene, or the hydroxyl group can be replaced through nucleophilic substitution reactions. These transformations allow for the integration of this fluorinated phenylpropane unit into larger and more complex molecular scaffolds, which is a key aspect of its role as a synthetic intermediate. While specific, complex molecules synthesized directly from this compound are not extensively detailed in publicly available research, its structural motifs are found in various biologically active compounds, highlighting its potential as a building block in the development of new pharmaceuticals and agrochemicals.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1379326-32-5 |

| Molecular Formula | C₁₀H₁₃FO |

| Molecular Weight | 168.21 g/mol |

| Structure | A tertiary alcohol with a 3-fluoro-2-methylphenyl substituent |

Utilization as a Chiral Building Block in Advanced Organic Synthesis

The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This inherent chirality makes it a potential candidate for use as a chiral building block in advanced organic synthesis. Chiral building blocks are essential for the enantioselective synthesis of pharmaceuticals, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

The development of methods for asymmetric synthesis is a major focus of modern organic chemistry. nih.gov This includes the use of chiral catalysts and the resolution of racemic mixtures to obtain enantiomerically pure compounds. For a compound like this compound, its two enantiomers could potentially be separated through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Once obtained in an enantiomerically pure form, each enantiomer of this compound could serve as a starting material for the synthesis of stereochemically defined complex molecules. The stereochemistry of the final product would be controlled by the configuration of the starting chiral building block. For instance, the asymmetric synthesis of 3'-fluorothalidomide has been achieved using enantiodivergent fluorination, demonstrating the importance of controlling stereochemistry in fluorinated pharmaceuticals. nih.gov Although specific studies on the chiral resolution and application of this compound as a chiral building block have not been reported in the available literature, its structure strongly suggests its potential in this area.

Table 2: Potential Chiral Applications

| Application Area | Description |

| Asymmetric Synthesis | Use of the pure enantiomers of the compound to introduce a specific stereocenter into a target molecule. |

| Chiral Ligands | Modification of the compound to create chiral ligands for asymmetric catalysis. |

| Chiral Auxiliaries | Temporary incorporation of the chiral moiety to direct the stereochemical outcome of a reaction. |

Exploration in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, and their use in the design of organized molecular assemblies. Crystal engineering, a sub-discipline of supramolecular chemistry, aims to design and synthesize crystalline solids with desired properties based on an understanding of these intermolecular interactions. The structure of this compound, with its hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and the fluorinated aromatic ring capable of participating in various non-covalent interactions, makes it an interesting candidate for studies in this field.

Fluorinated alcohols are known to have unique properties, including strong hydrogen-bond donating ability and low nucleophilicity. nih.gov The fluorine atom itself can participate in weaker interactions, such as C-F···H hydrogen bonds or halogen bonds, which can play a crucial role in directing the self-assembly of molecules in the solid state. The interplay of these various interactions can lead to the formation of well-defined supramolecular architectures, such as chains, layers, or three-dimensional networks.

Future Directions and Emerging Research Avenues for 2 3 Fluoro 2 Methylphenyl Propan 2 Ol

Integration of Artificial Intelligence and Machine Learning in Accelerated Synthetic Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way chemical synthesis is approached. For a molecule like 2-(3-Fluoro-2-methylphenyl)propan-2-ol, AI and machine learning (ML) offer powerful tools to expedite its synthetic discovery and optimization.

Table 1: Application of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact on Synthesis |

| Retrosynthesis Planning | Algorithms predict synthetic pathways from the target molecule to starting materials. sinodoschemistry.comarxiv.orgacs.org | Faster identification of viable and efficient synthetic routes. |

| Reaction Condition Optimization | Machine learning models suggest optimal parameters (temperature, solvent, etc.) for a given reaction. pnas.orgresearchgate.net | Higher yields, reduced byproducts, and faster process development. |

| Catalyst Selection | AI can predict the most effective catalyst for a specific transformation based on substrate and desired outcome. nih.gov | Increased reaction efficiency and selectivity. |

| Automated Synthesis Platforms | Integration of AI with robotics to perform and optimize reactions autonomously. nih.govrsc.org | Accelerated discovery and development cycles. |

Development of Novel Catalytic Systems for Efficient Transformations

Catalysis is fundamental to modern chemical synthesis, and the development of novel catalytic systems is a key area of research that could greatly benefit the production of this compound. The focus is on creating catalysts that are not only highly efficient and selective but also sustainable and cost-effective.

The synthesis of tertiary alcohols often involves the addition of organometallic reagents to ketones. mdpi.comnih.gov Novel catalysts can improve the efficiency and selectivity of these transformations. For instance, the development of more robust and active catalysts for Grignard-type reactions could lead to higher yields and fewer side products in the synthesis of this compound. Research into new titanium-based catalysts has shown promise in the synthesis of tertiary alcohols from ketones and aryl olefins. mdpi.com

Furthermore, asymmetric catalysis is a burgeoning field that could enable the enantioselective synthesis of chiral analogs of this compound, should a chiral center be introduced into the molecule. Machine learning is also being applied to accelerate the discovery of new catalysts for asymmetric reactions. nih.govresearchgate.netcam.ac.uk

The development of catalysts that can operate under milder reaction conditions, such as lower temperatures and pressures, is another important goal. nano-ntp.comresearchgate.net This not only reduces the energy consumption of the process but can also improve the stability of sensitive functional groups.

Expansion of Green Chemistry Approaches in Industrial-Scale Synthesis

The principles of green chemistry are increasingly being integrated into industrial chemical processes to minimize their environmental impact. nano-ntp.com The synthesis of this compound on an industrial scale would necessitate the adoption of such sustainable practices.

Sustainable Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. rsc.orgrsc.org For the likely Grignard-based synthesis of this compound, research has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, can be a superior alternative to traditional solvents like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.orgrsc.orgresearchgate.net 2-MeTHF has been shown to suppress the formation of byproducts in Grignard reactions. rsc.orgrsc.org

Waste Reduction and Management: The pharmaceutical and fine chemical industries generate significant amounts of waste. ijarsct.co.innumberanalytics.comcopadata.commanufacturingchemist.com Strategies for waste reduction in the synthesis of this compound would include optimizing reaction stoichiometry to minimize excess reagents, recycling solvents and catalysts, and developing processes with higher atom economy. numberanalytics.comemergingpub.com Data-driven approaches can be used to identify and minimize waste streams in production lines. copadata.com

Energy Efficiency: Reducing the energy consumption of chemical processes is a key tenet of green chemistry. emergingpub.com This can be achieved by using highly active catalysts that allow for lower reaction temperatures, as well as by employing more energy-efficient technologies such as flow chemistry.

Table 2: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Exploring bio-based routes to starting materials. |

| Safer Solvents and Auxiliaries | Employing greener solvents like 2-MeTHF for Grignard reactions. rsc.orgrsc.org |

| Design for Energy Efficiency | Developing catalytic systems that operate at lower temperatures and pressures. emergingpub.com |

| Waste Prevention | Optimizing reactions to maximize atom economy and minimize byproducts. numberanalytics.com |

| Catalysis | Utilizing highly efficient and recyclable catalysts to reduce waste and energy use. nano-ntp.comblazingprojects.com |

Exploration of Structure-Reactivity Relationships and Fluorine Effects

A deeper understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for predicting its behavior in various chemical transformations and for designing potential applications. The presence and position of the fluorine atom and the methyl group on the phenyl ring have significant electronic and steric effects.

Electronic Effects of Fluorine: Fluorine is the most electronegative element, and its presence on the aromatic ring significantly influences the electron density distribution. numberanalytics.com The fluorine atom in the meta position to the propan-2-ol group in this compound will have a strong electron-withdrawing inductive effect, which can affect the reactivity of the aromatic ring and the hydroxyl group. numberanalytics.com Computational studies using density functional theory (DFT) can provide insights into the molecular orbital energies and charge distributions, helping to rationalize and predict reactivity. digitellinc.comacs.orgnih.gov

Steric Effects: The ortho-methyl group introduces steric hindrance around the tertiary alcohol functionality and the adjacent fluorine atom. nih.govlibretexts.orgncert.nic.inlibretexts.org This steric bulk can influence the accessibility of the hydroxyl group to reagents and may direct the regioselectivity of reactions involving the aromatic ring. ncert.nic.in Understanding these steric effects is critical for planning further synthetic modifications of the molecule.

Fluorine-Specific Interactions: The unique properties of the fluorine atom can lead to specific non-covalent interactions that can influence the conformation and reactivity of the molecule. These "fluorine effects" are an active area of research and can have profound implications for how the molecule interacts with biological targets or other molecules. acs.orgnih.gov

By systematically studying the structure-reactivity relationships, chemists can gain a more comprehensive understanding of this compound, enabling the rational design of new synthetic routes and potential applications. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Fluoro-2-methylphenyl)propan-2-ol, and what are common challenges in its purification?

- Methodological Answer : A plausible route involves a Friedel-Crafts alkylation using 3-fluoro-2-methylbenzene and acetone in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by reduction. Purification challenges arise due to the compound's sensitivity to moisture and potential by-products (e.g., diarylated derivatives). Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization in non-polar solvents is recommended. Monitor purity via HPLC or GC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and the hydroxyl proton (broad peak ~δ 1.5–2.5 ppm). Fluorine coupling in the aromatic region may split signals.

- FT-IR : Confirm the hydroxyl group (broad ~3200–3600 cm⁻¹) and aromatic C-F stretching (~1200 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion verification (expected m/z ~168.2). Compare with reference data from analogs like 2-(2,4-difluorophenyl)propan-2-ol .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (similar to 2-(2,4-difluorophenyl)propan-2-ol). Store at -20°C for long-term stability. Spills should be neutralized with inert absorbents and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data reported for this compound in polar vs. non-polar solvents?

- Methodological Answer : Systematic solubility testing under controlled conditions (e.g., temperature, solvent polarity) using UV-Vis spectroscopy or gravimetric analysis. For instance, discrepancies may arise from hydration states or impurities. Cross-validate with computational models (e.g., COSMO-RS) to predict solubility based on molecular polarity and hydrogen-bonding capacity .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving fluorinated intermediates?

- Methodological Answer :

- Stepwise Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and minimize side reactions (e.g., over-alkylation).

- Catalyst Optimization : Screen Brønsted/Lewis acids (e.g., H₂SO₄ vs. FeCl₃) for improved regioselectivity.

- Microwave-Assisted Synthesis : Reduce reaction time and enhance efficiency (e.g., 30 minutes at 100°C vs. 6 hours reflux) .

Q. How does the steric and electronic effects of the 3-fluoro-2-methylphenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electron density and steric hindrance. Experimentally, compare reaction rates with analogs (e.g., 2-(4-fluorophenyl)propan-2-ol) under SN1/SN2 conditions. The electron-withdrawing fluorine and methyl group may reduce nucleophilic attack at the β-carbon, favoring elimination pathways .

Q. What analytical approaches are suitable for detecting degradation products of this compound under oxidative stress?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-QTOF-MS to identify oxidation by-products (e.g., ketones or carboxylic acids). Compare fragmentation patterns with reference standards. Use radical scavengers (e.g., BHT) to isolate degradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Verify purity via DSC (Differential Scanning Calorimetry) and elemental analysis. Contradictions may arise from polymorphic forms or hygroscopicity. For example, if the compound forms a hydrate, dry samples under vacuum (0.1 mmHg, 24 hours) before measurement. Cross-reference with structurally similar compounds (e.g., 2-(3-iodophenyl)propan-2-ol, mp ~32–34°C) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | ~168.2 g/mol | |

| Boiling Point | ~216–219°C (estimated) | |

| Storage Stability | -20°C (long-term), -4°C (short-term) | |

| Polarizability | ~16.5 × 10⁻²⁴ cm³ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.